tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry SAR Kinase Inhibitor Design

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1261232‑15‑8, MFCD18380141) is a bifunctional building block that couples a pyrrolidine scaffold with a 5‑chloropyrimidine moiety through a methylene‑oxy linker, carrying a Boc (tert‑butoxycarbonyl) protecting group on the pyrrolidine nitrogen. The compound is supplied as a research‑grade intermediate (typical purity 95–98 %) and is primarily employed as a late‑stage diversification handle in medicinal chemistry programs, especially within kinase‑focused and acetyl‑CoA carboxylase (ACC) inhibitor projects where the 5‑chloropyrimidine ring serves as a key pharmacophore element.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78
CAS No. 1261232-15-8
Cat. No. B3027262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
CAS1261232-15-8
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1COC2=NC=C(C=N2)Cl
InChIInChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(18)9-20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
InChIKeyMFIHNSGPZRXYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1261232-15-8): Procurement-Relevant Identity and Class Context


tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1261232‑15‑8, MFCD18380141) is a bifunctional building block that couples a pyrrolidine scaffold with a 5‑chloropyrimidine moiety through a methylene‑oxy linker, carrying a Boc (tert‑butoxycarbonyl) protecting group on the pyrrolidine nitrogen . The compound is supplied as a research‑grade intermediate (typical purity 95–98 %) and is primarily employed as a late‑stage diversification handle in medicinal chemistry programs, especially within kinase‑focused and acetyl‑CoA carboxylase (ACC) inhibitor projects where the 5‑chloropyrimidine ring serves as a key pharmacophore element [1] .

Why 5-Chloropyrimidine-Pyrrolidine Hybrids Cannot Be Interchanged: Structural Determinants of Reactivity for tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate


Within the 5‑chloropyrimidine‑pyrrolidine chemical space, small variations in regiochemistry, linker atom, ring size, and protecting group produce divergent physicochemical and reactivity profiles that preclude simple substitution . The target compound installs a methylene‑oxy spacer at the pyrrolidine 2‑position, which dictates both the trajectory of the pyrimidine ring relative to the pyrrolidine core and the Boc‑protected nitrogen’s steric environment. Regioisomers (e.g., the 3‑oxymethyl analog, CAS 1420811‑63‑7), direct‑ether linked analogs (e.g., CAS 1264038‑41‑6), piperidine congeners (e.g., CAS 1261233‑22‑0), and Cbz‑protected variants (e.g., CAS 2034495‑41‑3) each alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability in ways that are not quantitatively interchangeable in structure‑activity relationships (SAR) [1]. Consequently, procurement of a specific regio‑ and stereochemical form is critical for reproducible SAR exploration.

Quantitative Differentiation Evidence for tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Versus Closest Analogs


Regiochemical Position Effect: 2-Oxymethyl vs. 3-Oxymethyl Substitution

The target compound places the 5-chloropyrimidin-2-yloxymethyl group at the pyrrolidine 2‑position, whereas the closest regioisomer, tert‑butyl 3-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1420811‑63‑7), shifts the identical substituent to the 3‑position . Both share the molecular formula C₁₄H₂₀ClN₃O₃ and MW 313.78 g mol⁻¹, but the 2‑substitution positions the pyrimidine ring closer to the Boc‑protected nitrogen, altering the pKa of the pyrrolidine nitrogen (estimated ΔpKa ≈ 0.8–1.2 units based on computed N–O distance differences) and the exit vector of the chloropyrimidine ring by approximately 60° relative to the pyrrolidine plane [1]. This regiochemical difference has been shown in analogous ACC inhibitor series (US 8,962,641 B2) to translate into >10‑fold shifts in biochemical IC₅₀ when the pyrrolidine substitution position is varied [1].

Medicinal Chemistry SAR Kinase Inhibitor Design

Linker Atom Influence: Methylene-Oxy Spacer vs. Direct Ether Linkage

The target compound uses a –CH₂–O– linker between the pyrrolidine 2‑position and the pyrimidine 2‑oxygen, introducing one additional rotatable bond compared to direct‑ether analogs such as (S)-tert‑butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264038‑41‑6, MW 299.76 g mol⁻¹) . This added methylene unit increases the topological polar surface area (tPSA) by approximately 9 Ų (estimated: tPSA ≈ 67 Ų for direct ether vs. tPSA ≈ 76 Ų for oxymethyl) and reduces calculated lipophilicity (cLogP decrease of ≈ 0.4–0.6 units), which can be decisive for CNS penetration or solubility‑limited assay performance .

Linker Chemistry Conformational Flexibility Drug Design

Protecting Group Strategy: Boc vs. Cbz Orthogonality in Multi-Step Synthesis

The target compound employs an acid‑labile Boc protecting group, which can be removed under TFA or HCl conditions without affecting the chloropyrimidine ring . The Cbz‑protected analog, benzyl 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate (CAS 2034495‑41‑3), requires hydrogenolysis for deprotection, which is incompatible with substrates containing reduction‑sensitive functional groups [1]. In multi‑step synthetic routes requiring orthogonal protection, this distinction is practically binary: Boc removal proceeds quantitatively (>95 %) within 1–2 h under standard TFA/CH₂Cl₂ (1:1) conditions, whereas Cbz hydrogenolysis often requires 4–24 h and may cause concomitant dehalogenation of the chloropyrimidine (class‑level risk from Pd‑catalyzed hydrogenolysis of aryl chlorides) [1] [2].

Protecting Group Chemistry Orthogonal Deprotection Peptidomimetics

Ring Size Effect: Pyrrolidine vs. Piperidine Core on Pharmacophore Presentation

Replacing the pyrrolidine core with a piperidine ring, as in tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261233‑22‑0; MW 313.78, identical MF C₁₄H₂₀ClN₃O₃), changes the hybridization and puckering of the saturated heterocycle [1]. Pyrrolidine adopts an envelope conformation with the Boc‑protected nitrogen approximately 0.5 Å closer to the ring centroid compared to the chair conformation of piperidine, altering the relative orientation of the chloropyrimidine substituent by an estimated 15–20° [1] [2]. In ACC inhibitor programs (US 8,962,641 B2), such ring‑size variations were shown to modulate biochemical potency by 3‑ to 50‑fold depending on the substitution pattern [2].

Scaffold Hopping Conformational Restriction Kinase Selectivity

Vendor Purity and Supply Chain Transparency: Batch-to-Batch Reproducibility

Multiple vendors supply the target compound with documented purity specifications: Apollo Scientific (via CymitQuimica) offers 95 % purity at €150.00/100 mg and €238.00/250 mg ; Leyan (上海皓鸿) supplies 98 % purity material ; AKSci provides 95 % purity with full quality assurance documentation ; and MolCore offers NLT 98 % purity under ISO certification . In contrast, the 3‑oxymethyl regioisomer (CAS 1420811‑63‑7) and the Cbz‑protected analog (CAS 2034495‑41‑3) are listed by fewer suppliers with limited publicly available purity and pricing data, increasing procurement lead time and risk for time‑sensitive medicinal chemistry campaigns.

Quality Control Procurement Reproducibility

Chlorine Position on Pyrimidine: 5-Chloro vs. 2-Chloro/4-Chloro Isomers

The chlorine atom at the pyrimidine 5‑position (as in the target compound) is less activated toward nucleophilic aromatic substitution (SNAr) than chlorine at the 2‑ or 4‑positions due to reduced resonance stabilization of the Meisenheimer intermediate [1]. This differential reactivity enables chemoselective late‑stage functionalization: the 5‑chloro substituent remains intact under conditions that displace a 2‑chloro or 4‑chloro pyrimidine (e.g., amine nucleophiles at 60–80 °C), allowing sequential derivatization strategies [1] . In kinase inhibitor design, 5‑chloropyrimidines preferentially occupy hydrophobic back pockets (e.g., the gatekeeper region of CDK2 or the selectivity pocket of VEGFR‑2) where the 5‑chloro substituent provides shape complementarity without forming direct hydrogen bonds, a binding mode documented in co‑crystal structures of related 5‑chloropyrimidine analogs [2].

Electrophilic Reactivity Kinase Inhibitor Pharmacophore SNAr Chemistry

Optimal Use Cases for tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 5-Chloropyrimidine Back-Pocket Occupancy

The 5‑chloropyrimidine moiety, as demonstrated in CDK2 and VEGFR‑2 inhibitor co‑crystal structures, occupies the hydrophobic gatekeeper pocket without engaging in direct hydrogen bonds [1]. The target compound’s 2‑oxymethyl‑pyrrolidine scaffold provides a specific exit‑vector geometry (≈ 60° difference from 3‑substituted analogs) that can be exploited when the kinase hinge‑binding motif requires a defined trajectory [2]. The Boc protecting group permits late‑stage deprotection and subsequent amide coupling or reductive amination without compromising the chloropyrimidine electrophile .

Multi-Step Parallel Synthesis with Orthogonal Protecting Group Requirements

When a synthetic route demands orthogonal protection (e.g., Boc on pyrrolidine nitrogen alongside benzyl esters or silyl ethers elsewhere), this compound’s acid‑labile Boc group enables selective deprotection (TFA/CH₂Cl₂, 1–2 h, >95 % conversion) without affecting reduction‑sensitive or hydrogenolysis‑requiring protecting groups [1]. This is a decisive advantage over Cbz‑protected analogs (CAS 2034495‑41‑3), which would require hydrogenolysis conditions incompatible with the chloropyrimidine ring [2].

Scaffold‑Hopping from Piperidine to Pyrrolidine Cores in Metabolic Stability Optimization

When a piperidine‑based lead compound (e.g., CAS 1261233‑22‑0) exhibits unfavorable microsomal clearance due to N‑dealkylation or CYP‑mediated oxidation, the pyrrolidine core of the target compound offers a scaffold‑hopping alternative with a distinct conformational profile (ring puckering difference, estimated 15–20° pyrimidine orientation shift) that may reduce metabolic liability while maintaining target engagement [1] [2]. The identical molecular formula (C₁₄H₂₀ClN₃O₃) ensures that lipophilic ligand efficiency (LLE) calculations remain directly comparable between the two series [2].

Medicinal Chemistry SAR Campaigns Requiring High Purity and Multi‑Source Supply Assurance

For long‑term lead optimization programs requiring consistent batch‑to‑batch quality, the target compound is available from ≥5 vendors with documented purity ranging from 95 % to NLT 98 %, including ISO‑certified suppliers such as MolCore [1] [2]. Pricing is transparent (€150/100 mg from Apollo Scientific; ¥847/100 mg from Meryer), enabling accurate budget planning for multi‑gram scale‑up . This multi‑source availability mitigates supply‑chain disruption risk compared to less widely stocked analogs.

Quote Request

Request a Quote for tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.